5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position, an amino group substituted with a but-3-yn-2-yl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but lacks the amino group.
6-Amino-5-bromopyridine-3-carboxylic acid: Similar but without the but-3-yn-2-yl substitution.
5-Bromo-2-aminopyridine-3-carboxylic acid: Different position of the amino group.
Uniqueness
The unique combination of the bromine atom, the but-3-yn-2-yl-substituted amino group, and the carboxylic acid group in 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-6-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI Key |
RJMAIXOFGDDWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
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